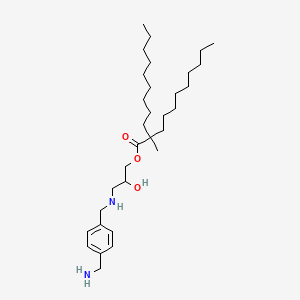

3-(((4-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate

Description

3-(((4-(Aminomethyl)phenyl)methyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate (CAS No. 95046-24-5) is a structurally complex compound characterized by a 2-methyl-2-nonylundecanoate ester group linked to an aromatic amine moiety via a 2-hydroxypropyl spacer.

Properties

CAS No. |

94442-09-8 |

|---|---|

Molecular Formula |

C32H58N2O3 |

Molecular Weight |

518.8 g/mol |

IUPAC Name |

[3-[[4-(aminomethyl)phenyl]methylamino]-2-hydroxypropyl] 2-methyl-2-nonylundecanoate |

InChI |

InChI=1S/C32H58N2O3/c1-4-6-8-10-12-14-16-22-32(3,23-17-15-13-11-9-7-5-2)31(36)37-27-30(35)26-34-25-29-20-18-28(24-33)19-21-29/h18-21,30,34-35H,4-17,22-27,33H2,1-3H3 |

InChI Key |

CSLBKKVVQPUUAS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C)(CCCCCCCCC)C(=O)OCC(CNCC1=CC=C(C=C1)CN)O |

Origin of Product |

United States |

Biological Activity

Overview of Biological Activity

The compound appears to be a complex organic molecule, likely exhibiting various biological activities due to its structural features, such as the presence of amino groups and hydroxypropyl chains. Compounds with similar structures often demonstrate activities such as:

- Antimicrobial Effects : Many amine-containing compounds are known for their ability to inhibit bacterial growth. This is often attributed to their ability to interact with microbial cell membranes or enzymes.

- Neurotransmitter Modulation : Compounds that contain aromatic amines can act as neurotransmitter agents, potentially influencing pathways related to mood and cognition. This could involve interactions with serotonin or dopamine receptors.

- Anti-inflammatory Properties : Some derivatives of phenyl and hydroxypropyl groups have been studied for their anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Antimicrobial Activity

A study examining similar compounds found that certain derivatives exhibited significant antimicrobial activity against a range of pathogens. For instance, modifications in the alkyl chain length and branching can enhance activity against Gram-positive bacteria.

Neurotransmitter Interaction

Research has indicated that compounds with a structure resembling that of the target compound may influence neurotransmitter systems. For example, a study demonstrated that specific phenylalkylamines could act as selective serotonin reuptake inhibitors (SSRIs), suggesting potential applications in treating depression.

Anti-inflammatory Mechanisms

In vitro studies have shown that compounds with hydroxypropyl chains can inhibit pro-inflammatory cytokines. These findings suggest a mechanism where such compounds may modulate immune responses, providing therapeutic benefits in chronic inflammatory conditions.

Data Table: Biological Activities of Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

| Compound | Key Structural Features | LogP (Predicted) | Target Receptor |

|---|---|---|---|

| Target Compound (95046-24-5) | Branched undecanoate ester, aminomethylphenyl | ~8.5 | Undetermined* |

| L748337 (β3 antagonist) | Sulfonamide, acetamidomethylphenoxy | ~3.2 | β3-Adrenoceptor |

| CGP12177A (β agonist) | Benzimidazolone, hydroxypropyloxy | ~2.8 | β1/β2-Adrenoceptors |

| Example 6 (Eli Lilly, EP 3612519B1) | Difluorophenyl-hydroxyacetyl, pyrazine | ~3.5 | Kinase (e.g., JAK/STAT) |

Comparison with Hydroxy-Acetylated Phenyl Derivatives

Compounds such as 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide (Example 6, EP 3612519B1) share the hydroxy-acetylated aromatic amine motif. However, the Eli Lilly compound incorporates a pyrazine carboxamide and fluorinated phenyl group, which enhance hydrogen bonding and metabolic stability compared to the target compound’s undecanoate ester. Additionally, the Eli Lilly compound is synthesized as separable isomers (e.g., Rt = 1.610 vs.

Pharmacokinetic Implications

The target compound’s long-chain ester (2-methyl-2-nonylundecanoate) predicts a high logP (~8.5), indicating superior membrane permeability but poor aqueous solubility. This contrasts with sulfonamide-based β3 ligands (e.g., L748337, logP ~3.2), which balance moderate lipophilicity with solubility for systemic distribution . The ester group may also confer prolonged half-life due to resistance to esterase-mediated hydrolysis, unlike hydroxyacetylated derivatives (e.g., Example 6), which may undergo faster clearance .

Research Findings and Mechanistic Insights

- Receptor Activation Pathways: β3-Adrenoceptor agonists like L755507 activate cAMP-dependent pathways, while antagonists like L748337 modulate alternative signaling cascades (e.g., MAPK) . The target compound’s efficacy in these pathways remains untested.

- Stereochemical Influence : The Eli Lilly compound’s isomer-specific activity (e.g., >98% ee for isomers 1 and 2) underscores the need to evaluate the target compound’s stereoisomers, if present .

- Synthetic Challenges: The target compound’s synthesis (as inferred from intermediates in ) likely involves multi-step coupling of the undecanoate ester with the aminophenyl moiety, contrasting with the solid-phase peptide-like synthesis used for smaller β3 ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.